Cas no 89227-92-9 (Phenol, 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)-)
89227-92-9 structure
Product Name:Phenol, 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)-
CAS No:89227-92-9
MF:C8H5BrF4O2
MW:289.02171587944
CID:607704
PubChem ID:13228505
Update Time:2025-04-19
Phenol, 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)-
- 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)phenol
- DTXSID50530261
- 89227-92-9
-
- Inchi: 1S/C8H5BrF4O2/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7,14H
- InChI Key: UVIXSZZASVPVGT-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)OC(C(F)F)(F)F)O
Computed Properties
- Exact Mass: 287.94090g/mol
- Monoisotopic Mass: 287.94090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 29.5Ų
Phenol, 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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